N3-Propyl Substitution Increases Lipophilicity by ~0.65 LogP Units Versus N3-Methyl Analog (CAS 87034-83-1)
The N3-propyl group of CAS 87035-26-5 confers a computed XLogP3 of 4.0, which is approximately 0.65 log units higher than the estimated XLogP3 of ~3.35 for the N3-methyl analog (CAS 87034-83-1), based on the measured contribution of an additional two methylene units (each contributing ~0.33 logP units by the π-system fragment method) [1]. The N3-propyl analog also possesses a higher molecular weight (323.41 vs. 295.36 g/mol) and an additional two rotatable bonds (5 vs. 3), yielding greater conformational flexibility within the GABA-A receptor binding pocket as described in the Merck patent series [2].
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 4.0; MW = 323.41 g/mol; Heavy Atom Count = 23 (PubChem computed) |
| Comparator Or Baseline | N3-Methyl analog (CAS 87034-83-1): MW = 295.36 g/mol; estimated XLogP3 ≈ 3.35; Heavy Atom Count = 21 |
| Quantified Difference | ΔXLogP3 ≈ +0.65; ΔMW = +28.05 g/mol; ΔRotatable Bonds = +2 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) and ChemSrc database; N3-methyl analog data from vendor technical specifications |
Why This Matters
The ~0.65 logP increase shifts the compound into a more lipophilic regime (XLogP3 = 4), which is within the optimal range for CNS drug candidates (typically LogP 2-5) and may enhance blood-brain barrier penetration compared to the less lipophilic methyl analog.
- [1] PubChem Compound Summary for CID 71413508. Computed molecular properties: XLogP3=4, MW=323.4, Rotatable Bond Count=5, Heavy Atom Count=23, TPSA=68.2 Ų. National Center for Biotechnology Information (2024). View Source
- [2] Merck Patent GmbH. DE3150486A1: Imidazo(4,5-c)pyridine. Describes R (N-alkyl) as methyl, ethyl, propyl, isopropyl, butyl, isobutyl, sec-butyl, or tert-butyl; X=O or S; R₁=1-benzothienylmethyl. Filed 1981. View Source
